1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide
Description
1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide is a brominated tertiary amine salt characterized by a piperidine ring substituted with methyl groups at the 3- and 5-positions and a 2-bromoethyl chain at the 1-position. The hydrobromide salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
1-(2-bromoethyl)-3,5-dimethylpiperidine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrN.BrH/c1-8-5-9(2)7-11(6-8)4-3-10;/h8-9H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFPDYABIGYQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCBr)C.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909326-78-8 | |
| Record name | 1-(2-bromoethyl)-3,5-dimethylpiperidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(2-bromoethyl)-3,5-dimethylpiperidine hydrobromide typically involves the reaction of 3,5-dimethylpiperidine with 2-bromoethanol in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the process.
Chemical Reactions Analysis
1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide undergoes various chemical reactions, including:
1. Substitution Reactions:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds with different functional groups.
Conditions: These reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like ethanol or dimethyl sulfoxide.
2. Oxidation Reactions:
Oxidation of the Piperidine Ring: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.
Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
3. Reduction Reactions:
Reduction of the Bromoethyl Group: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: These reactions are typically carried out in anhydrous solvents under inert atmosphere conditions.
Scientific Research Applications
Medicinal Chemistry Applications
Potential Use as a Pharmaceutical Intermediate
Due to its piperidine structure, 1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide may serve as a valuable intermediate in the synthesis of various pharmaceuticals. Compounds with similar structures have been explored for their potential in treating neurological disorders, given the role of piperidine derivatives in drug design targeting the central nervous system.
Case Study: Neurological Drug Development
A study focused on the development of small molecules targeting bromodomains—a class of protein interaction domains involved in gene regulation—has highlighted the importance of piperidine-based compounds. The research identified that derivatives similar to this compound could inhibit bromodomain-histone interactions effectively . Such findings suggest that this compound could be further investigated as a lead compound in drug discovery aimed at epigenetic targets.
Organic Synthesis Applications
Building Block for Complex Molecules
The compound can act as a building block for synthesizing more complex organic molecules. Its bromoethyl group can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
The following table outlines some structural analogs and their similarity indices to this compound:
| Compound Name | Similarity Index |
|---|---|
| (S)-2-(Bromomethyl)-1-methylpyrrolidine | 0.72 |
| 1-(3-Bromopropyl)pyrrolidine hydrobromide | 0.72 |
| N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide | 0.70 |
| 4-Bromopiperidine hydrobromide | 0.69 |
| 2-(Piperidin-1-yl)ethanamine dihydrochloride | 0.68 |
This comparison indicates that while there are several structurally similar compounds, the specific substitution pattern on the piperidine ring in this compound may impart unique reactivity and biological activity.
Safety and Handling Considerations
Given its brominated nature, handling this compound requires caution due to potential toxicity associated with bromoalkanes. Standard safety protocols should be adhered to when working with this compound in laboratory settings.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-3,5-dimethylpiperidine hydrobromide involves its interaction with specific molecular targets, leading to various biological effects. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cytotoxic effects.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit the activity of enzymes involved in critical metabolic pathways, leading to altered cellular functions.
DNA: Alkylation of DNA can result in the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately leading to cell death.
Comparison with Similar Compounds
Comparison with 2-Bromoethylamine Hydrobromide (CAS 2576-47-8)
- Structural Differences : Unlike 1-(2-bromoethyl)-3,5-dimethylpiperidine hydrobromide, 2-bromoethylamine hydrobromide lacks the piperidine ring and methyl substituents. It is a simpler primary amine salt.
- Physical Properties :
- Melting Point : 2-Bromoethylamine hydrobromide melts at 174–180°C , whereas the target compound’s melting point is likely higher due to the bulky piperidine ring.
- Molecular Weight : The target compound (C₉H₁₇Br₂N) has a higher molecular weight (~309.06 g/mol) compared to 2-bromoethylamine hydrobromide (204.89 g/mol) .
- Reactivity : The piperidine ring in the target compound may stabilize intermediates in nucleophilic substitution reactions, whereas 2-bromoethylamine hydrobromide is more reactive in straightforward alkylations.
Comparison with 3,5-Dimethylpiperidine (CAS 35794-11-7)
- Structural Differences : 3,5-Dimethylpiperidine lacks the 2-bromoethyl group and hydrobromide counterion.
- Physical and Environmental Properties :
- Boiling Point : 3,5-Dimethylpiperidine boils at 144°C , while the bromoethyl substitution in the target compound likely increases its boiling point due to increased molecular weight.
- Toxicity : 3,5-Dimethylpiperidine has an initial threshold screening level (ITSL) of 0.1 µg/m³, indicating low environmental persistence . The bromoethyl group in the target compound may elevate toxicity concerns due to bromine’s electrophilic nature.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Target Compound and Analogs
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | ~309.06 | Not reported | Not reported | Piperidine, Br, CH₃ |
| 2-Bromoethylamine hydrobromide | 204.89 | 174–180 | Not reported | Br, NH₂ |
| 3,5-Dimethylpiperidine | 113.20 | Not reported | 144 | Piperidine, CH₃ |
Biological Activity
1-(2-Bromoethyl)-3,5-dimethylpiperidine hydrobromide is an organic compound characterized by a piperidine ring with two methyl groups at the 3 and 5 positions, along with a bromoethyl chain at the 1 position. Its molecular formula is C₉H₁₄Br₂N, with a molecular weight of approximately 273.01 g/mol. This compound is primarily noted for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological conditions due to its structural similarities to other biologically active piperidine derivatives.
The synthesis of this compound typically involves the alkylation of 3,5-dimethylpiperidine with bromoethyl derivatives. While specific synthetic routes are not widely documented, analogous methods suggest that standard nucleophilic substitution techniques under controlled conditions can be employed.
Anticancer Activity
Research indicates that piperidine derivatives can exhibit anticancer properties. For instance, compounds similar to 1-(2-Bromoethyl)-3,5-dimethylpiperidine have shown cytotoxic effects in various cancer cell lines. A study highlighted that certain piperidine derivatives demonstrated improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that the unique substitution pattern of 1-(2-Bromoethyl)-3,5-dimethylpiperidine may confer similar anticancer properties.
Neuropharmacological Potential
Piperidine derivatives are frequently explored for their neuropharmacological activities. Compounds containing piperidine rings have been implicated in the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease . While specific data on 1-(2-Bromoethyl)-3,5-dimethylpiperidine's activity against these enzymes is lacking, its structural characteristics may suggest potential in this area.
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives often hinges on their structural modifications. A comparative analysis of structurally similar compounds reveals insights into their reactivity and biological profiles:
| Compound Name | Similarity Index |
|---|---|
| (S)-2-(Bromomethyl)-1-methylpyrrolidine | 0.72 |
| 1-(3-Bromopropyl)pyrrolidine hydrobromide | 0.72 |
| N-(2-Bromoethyl)-1,3-propanediamine dihydrobromide | 0.70 |
| 4-Bromopiperidine hydrobromide | 0.69 |
| 2-(Piperidin-1-yl)ethanamine dihydrochloride | 0.68 |
This table illustrates compounds with similar functional groups or structural motifs that may exhibit comparable chemical reactivity or biological activity profiles.
Safety and Handling
Due to the lack of extensive data on the specific biological mechanisms of action for this compound, safety precautions are advised when handling it. General safety considerations applicable to bromoalkyl compounds should be observed.
Q & A
Q. How should researchers resolve contradictions in SN1 vs. SN2 reactivity reports?
- Answer : Solvent polarity dictates mechanism dominance: polar aprotic solvents (DMF) favor SN2 (observed at 140°C), while protic solvents (ethanol/water) may induce SN1. Kinetic studies (variable temperature NMR) and isotopic labeling (18O tracking) clarify mechanistic pathways .
Methodological Notes
- Data Contradiction Analysis : Compare reaction conditions (solvent, temperature, catalyst) from conflicting studies to identify variables influencing outcomes.
- Stereochemical Differentiation : Use NOESY NMR or chiral HPLC to resolve enantiomers.
- Scale-Up Challenges : Adapt recrystallization solvents (e.g., switch ethanol/water to acetone/hexane) to maintain purity at larger scales.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
